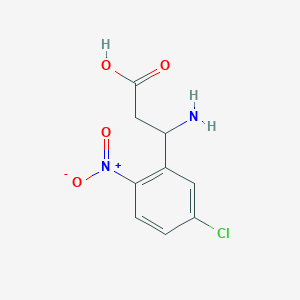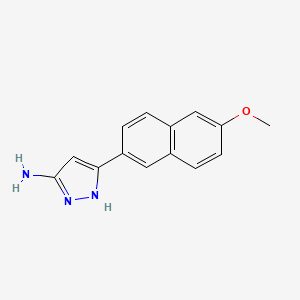
5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazol-3-amine is an organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a naphthalene ring substituted with a methoxy group at the 6-position and a pyrazole ring substituted with an amino group at the 3-position. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of 6-methoxy-2-acetonaphthone, which is then subjected to a series of reactions to introduce the pyrazole ring and the amino group. The key steps include:
Formation of 6-methoxy-2-acetonaphthone: This can be achieved through the Friedel-Crafts acylation of 6-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Cyclization to form the pyrazole ring: The intermediate 6-methoxy-2-acetonaphthone undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Introduction of the amino group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 5-(6-hydroxynaphthalen-2-yl)-1H-pyrazol-3-amine.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms with different functional groups, and substituted derivatives with various substituents introduced at the amino group.
科学研究应用
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
相似化合物的比较
Similar Compounds
6-Methoxy-2-naphthylamine: Similar structure but lacks the pyrazole ring.
1H-Pyrazol-3-amine: Contains the pyrazole ring but lacks the naphthalene moiety.
6-Methoxy-2-naphthylpropanamide: Contains the naphthalene ring with a methoxy group but has a different functional group.
Uniqueness
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both the naphthalene and pyrazole rings, which confer specific chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound for research and development.
属性
分子式 |
C14H13N3O |
|---|---|
分子量 |
239.27 g/mol |
IUPAC 名称 |
5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C14H13N3O/c1-18-12-5-4-9-6-11(3-2-10(9)7-12)13-8-14(15)17-16-13/h2-8H,1H3,(H3,15,16,17) |
InChI 键 |
JMKIHXQWUYQGHY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=NN3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


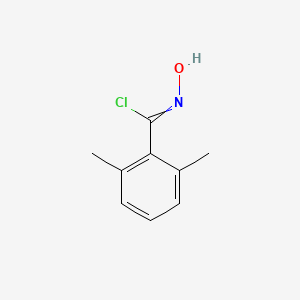
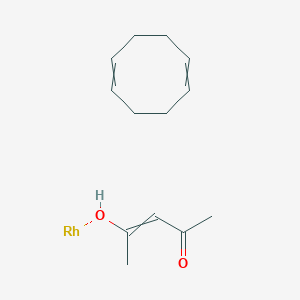
![[(Furan-2-yl)(phenyl)methyl]hydrazine](/img/structure/B15147282.png)
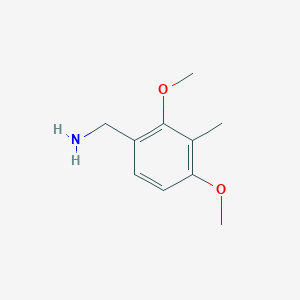
![[(2-Methylfuran-3-yl)methyl]hydrazine](/img/structure/B15147296.png)
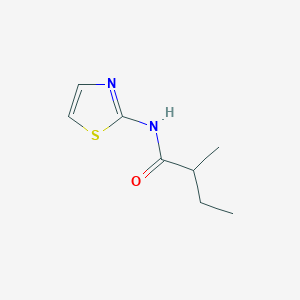
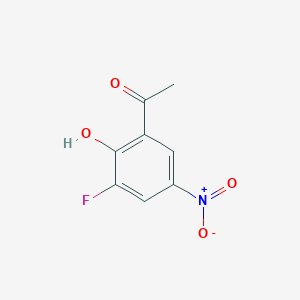
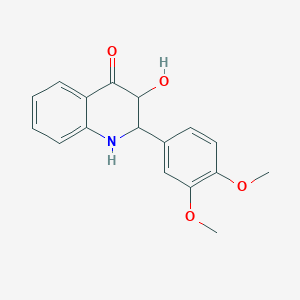
![N-(4-methylphenyl)-N'-(4-{1-[(4-nitrophenyl)carbonyl]piperidin-3-yl}butyl)ethanediamide](/img/structure/B15147329.png)
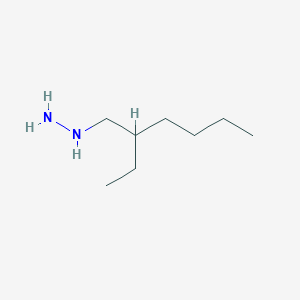
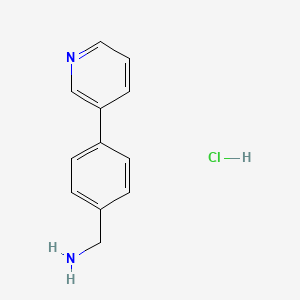
![(1R,2S)-2-{[2-(phenylcarbamoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B15147349.png)
![N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B15147351.png)
